![molecular formula C19H20N4O4S B14264567 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- CAS No. 153718-70-8](/img/structure/B14264567.png)
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound belonging to the class of indole derivatives. Indoles are a prevalent class of heterocyclic compounds found in nature, with the core structure containing a benzene ring fused with a pyrrole ring.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves multistep organic reactions. One potential route involves reacting a substituted indole with a bromoethane derivative, followed by conversion of the bromide group to an azide using sodium azide (NaN3). The general synthetic route can be summarized as follows:
Starting Material: Substituted indole
Reaction with Bromoethane Derivative: The substituted indole reacts with a bromoethane derivative to form an intermediate.
Conversion to Azide: The intermediate is then treated with sodium azide (NaN3) to form the final product.
Analyse Chemischer Reaktionen
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The azide group (-N3) can participate in substitution reactions, particularly click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Oxidation and Reduction:
Major Products: The major products formed from these reactions include triazoles and other derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activity.
Bioconjugation: The azide group allows for efficient and specific attachment to other biomolecules, such as proteins or antibodies, using click chemistry.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways in biological systems. The azide group allows for the formation of covalent bonds with target molecules, facilitating the study of biological processes and the development of new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A synthetic indole derivative used in medicinal chemistry.
The uniqueness of 1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]- lies in its azide group, which allows for specific bioconjugation applications and the study of biological processes using click chemistry.
Eigenschaften
CAS-Nummer |
153718-70-8 |
|---|---|
Molekularformel |
C19H20N4O4S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-(2-azidoethyl)-6,7-dimethoxy-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H20N4O4S/c1-13-4-6-15(7-5-13)28(24,25)23-12-14(10-11-21-22-20)16-8-9-17(26-2)19(27-3)18(16)23/h4-9,12H,10-11H2,1-3H3 |
InChI-Schlüssel |
LGHUSICQMVIHRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=C(C=C3)OC)OC)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
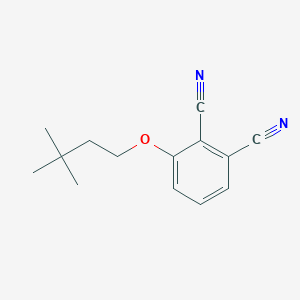
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
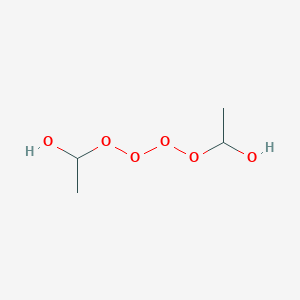
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
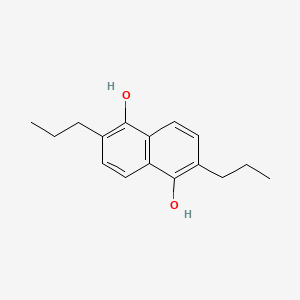
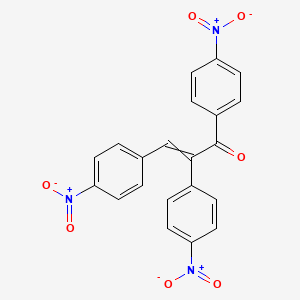
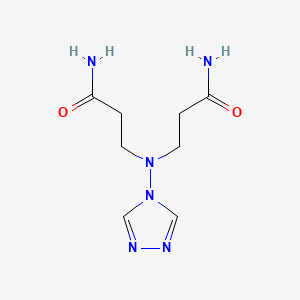
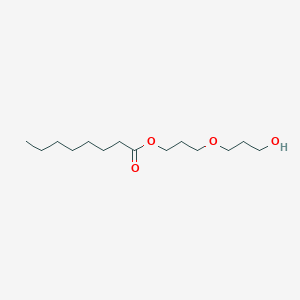
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)


![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
